KDdiA-PC

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C36H66NO11P |

|---|---|

分子量 |

719.9 g/mol |

IUPAC名 |

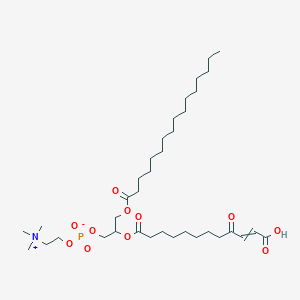

[2-(11-carboxy-9-oxoundec-10-enoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C36H66NO11P/c1-5-6-7-8-9-10-11-12-13-14-15-18-21-24-35(41)45-30-33(31-47-49(43,44)46-29-28-37(2,3)4)48-36(42)25-22-19-16-17-20-23-32(38)26-27-34(39)40/h26-27,33H,5-25,28-31H2,1-4H3,(H-,39,40,43,44) |

InChIキー |

XWKBYMQTSGGZLW-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)C=CC(=O)O |

製品の起源 |

United States |

Foundational & Exploratory

The Structural and Functional Landscape of KDdiA-PC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of 1-palmitoyl-2-(9-oxo-11-carboxy-10E-undecenoyl)-sn-glycero-3-phosphocholine (KDdiA-PC), a key oxidized phospholipid implicated in atherosclerosis and other inflammatory diseases. We will delve into its molecular structure, its interaction with the scavenger receptor CD36, and the downstream cellular consequences, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Molecular Structure and Properties of this compound

This compound is a specific oxidized phosphatidylcholine, a class of lipids generated from the oxidation of polyunsaturated fatty acids within low-density lipoproteins (LDL). Its formal chemical name is 1-palmitoyl-2-(9-oxo-11-carboxy-10E-undecenoyl)-sn-glycero-3-phosphocholine, and it possesses the chemical formula C36H66NO11P.[1][2]

The structure of this compound is characterized by a glycerol backbone esterified with palmitic acid at the sn-1 position and a unique oxidized fatty acid at the sn-2 position. This sn-2 acyl chain is truncated and contains a reactive γ-oxo-α,β-unsaturated carbonyl group, which is crucial for its biological activity.[3] This structural feature makes this compound a potent ligand for the scavenger receptor CD36.[2][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C36H66NO11P | [1][2] |

| Molecular Weight | 719.9 g/mol | [2][4] |

| Formal Name | 1-palmitoyl-2-(9-oxo-11-carboxy-10E-undecenoyl)-sn-glycero-3-phosphocholine | [1] |

| Key Structural Feature | Truncated sn-2 acyl chain with a γ-oxo-α,β-unsaturated carbonyl group | [3] |

Interaction with Scavenger Receptor CD36 and Downstream Signaling

This compound is a high-affinity ligand for the scavenger receptor CD36, a transmembrane glycoprotein expressed on various cell types, including macrophages and platelets. This interaction is a critical initiating event in the pathogenesis of atherosclerosis.

The binding of this compound to CD36 is highly specific and is mediated by a defined region on the extracellular domain of the receptor, specifically amino acids 157-171. Within this region, lysine residues at positions 164 and 166 have been identified as indispensable for the binding of oxidized phospholipids like this compound.

Upon binding of this compound, CD36 initiates a complex intracellular signaling cascade. This pathway involves the recruitment and activation of non-receptor Src family kinases, such as Fyn and Lyn. Downstream of these kinases, the signaling cascade includes the activation of Mitogen-Activated Protein Kinase Kinase 4 (MKK4) and subsequently, c-Jun N-terminal Kinase 2 (JNK2). This signaling cascade ultimately leads to macrophage activation, lipid uptake, and the formation of foam cells, which are a hallmark of atherosclerotic plaques.

Experimental Protocols

Synthesis of this compound

While a detailed, publicly available step-by-step protocol for the synthesis of this compound is not readily found in the literature, the general approach involves the partial synthesis from a lysophosphatidylcholine precursor. The synthesis would likely proceed through the following conceptual stages:

-

Protection of the phosphocholine headgroup: The synthesis would begin with a commercially available 1-palmitoyl-2-lyso-sn-glycero-3-phosphocholine, where the phosphocholine headgroup is suitably protected.

-

Synthesis of the oxidized acyl chain: The 9-oxo-11-carboxy-10E-undecenoyl moiety would be synthesized separately. This would involve a multi-step organic synthesis to create the specific keto- and carboxy-functionalized unsaturated fatty acid.

-

Esterification: The synthesized oxidized acyl chain would then be coupled to the free hydroxyl group at the sn-2 position of the protected lysophosphatidylcholine using a suitable esterification method, such as carbodiimide-mediated coupling.

-

Deprotection: Finally, the protecting group on the phosphocholine headgroup would be removed to yield the final product, this compound.

-

Purification: The synthesized this compound would be purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.

CD36 Binding Assay using GST-Fusion Protein

This protocol describes a method to quantify the binding of this compound to the extracellular domain of CD36.

Materials:

-

Recombinant GST-CD36 fusion protein (extracellular domain)

-

Glutathione-Sepharose beads

-

Radiolabeled ([³H] or [¹²⁵I]) this compound

-

Binding buffer (e.g., PBS with 0.1% BSA)

-

Wash buffer (e.g., PBS)

-

Scintillation counter or gamma counter

Procedure:

-

Immobilization of GST-CD36:

-

Incubate a known amount of GST-CD36 fusion protein with Glutathione-Sepharose beads to allow for binding of the fusion protein to the beads.

-

Wash the beads with wash buffer to remove any unbound protein.

-

-

Binding Reaction:

-

Resuspend the beads with the immobilized GST-CD36 in binding buffer.

-

Add increasing concentrations of radiolabeled this compound to the bead suspension.

-

For competition assays, add a fixed concentration of radiolabeled this compound along with increasing concentrations of unlabeled this compound or other potential competitors.

-

Incubate the reaction mixture at 4°C for a specified time (e.g., 2 hours) with gentle agitation to reach equilibrium.

-

-

Washing:

-

Pellet the beads by centrifugation.

-

Carefully remove the supernatant.

-

Wash the beads multiple times with cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Resuspend the washed beads in a scintillation cocktail (for [³H]) or measure the radioactivity directly (for [¹²⁵I]) using a scintillation or gamma counter, respectively.

-

-

Data Analysis:

-

Plot the amount of bound radioligand as a function of the free radioligand concentration.

-

Determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) by non-linear regression analysis of the saturation binding data.

-

Table 2: Representative Quantitative Data for this compound and CD36 Interaction

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) | ~28 µg/ml (for oxLDL containing this compound) | Surface Plasmon Resonance |

Macrophage Foam Cell Formation Assay

This protocol details a method to assess the ability of this compound (as a component of oxidized LDL) to induce lipid accumulation in macrophages, leading to foam cell formation.

Materials:

-

Macrophage cell line (e.g., RAW 264.7) or primary macrophages

-

Cell culture medium (e.g., DMEM) with supplements

-

Oxidized LDL (oxLDL) containing this compound

-

Oil Red O staining solution

-

DiI-labeled oxLDL (for fluorescence-based assays)

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde)

-

Microscope (light or fluorescence)

Procedure:

-

Cell Culture and Treatment:

-

Culture macrophages in appropriate culture vessels until they reach a desired confluency.

-

Treat the macrophages with varying concentrations of oxLDL containing this compound for a specified period (e.g., 24-48 hours). Include a control group with untreated cells.

-

-

Staining for Lipid Accumulation (Oil Red O):

-

After treatment, wash the cells with PBS.

-

Fix the cells with a suitable fixative.

-

Stain the cells with Oil Red O solution, which specifically stains neutral lipids (triglycerides and cholesterol esters) red.

-

Wash the cells to remove excess stain.

-

Visualize the lipid droplets within the macrophages using a light microscope.

-

-

Quantification of Lipid Uptake (DiI-oxLDL):

-

Treat macrophages with DiI-labeled oxLDL.

-

After incubation, wash the cells to remove unbound fluorescently labeled oxLDL.

-

Analyze the cells using fluorescence microscopy or flow cytometry to quantify the uptake of DiI-oxLDL.

-

-

Data Analysis:

-

For Oil Red O staining, quantify the area of red staining per cell or per field of view using image analysis software.

-

For DiI-oxLDL uptake, measure the mean fluorescence intensity of the cell population.

-

Table 3: Representative Quantitative Data for Foam Cell Formation

| Parameter | Condition | Result | Method |

| Lipid Accumulation | Macrophages + oxLDL | Significant increase in intracellular lipid droplets | Oil Red O Staining |

| oxLDL Uptake | Macrophages + DiI-oxLDL | Increased fluorescence intensity compared to control | Flow Cytometry |

Experimental Workflow

The study of this compound and its interaction with CD36 typically follows a logical progression from initial identification to functional characterization. The following diagram illustrates a common experimental workflow.

References

The Role of KDdiA-PC in Oxidized LDL Signaling: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Oxidized low-density lipoprotein (oxLDL) is a key pathogenic driver in the development of atherosclerosis. Its pro-inflammatory and atherogenic effects are mediated by a complex mixture of oxidized lipids and modified apolipoproteins. Among these, specific oxidized phospholipids have been identified as potent signaling molecules that engage with pattern recognition receptors on vascular and immune cells. This technical guide provides an in-depth examination of 1-palmitoyl-2-(9-keto-10-dodecendioyl)-sn-glycero-3-phosphocholine (KDdiA-PC), a prominent oxidized phospholipid species generated from the oxidation of 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC). We detail its formation, its role as a high-affinity ligand for scavenger receptors, particularly CD36, and its function in initiating downstream signaling cascades that contribute to vascular inflammation and foam cell formation. This document summarizes key quantitative data, outlines experimental protocols for its study, and provides visual representations of its signaling pathways.

Formation and Structure of this compound

This compound is a truncated oxidized phospholipid that is not present in native LDL but is formed during oxidative stress. It is a specific product derived from the oxidation of PLPC, a common phospholipid in LDL and cell membranes.[1] The oxidation process, which can be initiated by enzymes like myeloperoxidase (MPO), cleaves the linoleoyl chain at the sn-2 position.[2]

The defining structural feature of this compound, and other related high-affinity ligands for the scavenger receptor CD36, is a truncated sn-2 acyl group that terminates in a γ-oxo-α,β-unsaturated carboxylic acid moiety.[1][2] This electrophilic group is critical for its recognition by scavenger receptors and subsequent biological activity.[3]

Receptor Recognition and Binding Affinity

This compound is a high-affinity ligand for class B scavenger receptors, primarily CD36 and, to some extent, SR-BI.[3] Its binding to these receptors is a critical initiating event in the cellular response to oxLDL. The recognition of this compound by CD36 is a key step in the uptake of oxLDL by macrophages, a process that leads to the formation of lipid-laden foam cells, a hallmark of early atherosclerotic lesions.[4][5] Furthermore, this compound and other oxPLs on the surface of apoptotic cells can serve as ligands for macrophage uptake.[4]

Quantitative Binding Data

Competitive binding assays have been used to determine the affinity of this compound for its receptors. These experiments typically measure the concentration of a competitor lipid required to inhibit 50% of the binding of a radiolabeled ligand (e.g., ¹²⁵I-NO₂-LDL) to cells overexpressing the receptor. The resulting value, the half-maximal inhibitory concentration (IC₅₀), provides a quantitative measure of binding affinity.

| Competitor Phospholipid | Receptor | IC₅₀ (µg/ml) | IC₅₀ (µM) |

| This compound | CD36 | 2.5 ± 0.3 | ~4.0 |

| This compound | SR-BI | 1.8 ± 0.2 | ~2.9 |

| KOdiA-PC | CD36 | 4.0 ± 0.4 | ~6.7 |

| KOdiA-PC | SR-BI | 3.5 ± 0.3 | ~5.8 |

| PAPC (unoxidized control) | CD36 | >100 | >125 |

| PAPC (unoxidized control) | SR-BI | >100 | >125 |

| Table 1: Competitive binding affinities of this compound and related phospholipids to scavenger receptors CD36 and SR-BI. Data represents the concentration required to block 50% of ¹²⁵I-NO₂-LDL binding. Lower IC₅₀ values indicate higher binding affinity. Data adapted from Podrez et al.[3] |

Downstream Signaling Pathways

The engagement of this compound with its receptors triggers complex downstream signaling cascades that promote inflammation and atherogenesis. A key pathway involves the cooperation between CD36 and Toll-like receptors (TLRs).

CD36-TLR4/TLR6 Inflammatory Signaling

This compound, as a component of oxLDL, acts as a ligand for CD36, which in turn functions as a co-receptor to facilitate the assembly and activation of a TLR4-TLR6 heterodimer.[6] This receptor complex initiates a sterile inflammatory response characteristic of atherosclerosis. The signaling is propagated through both MyD88-dependent and TRIF-dependent pathways, leading to the activation of key transcription factors like NF-κB and subsequent expression of pro-inflammatory chemokines and cytokines.[6][7] This mechanism provides a direct link between the recognition of a specific oxidized lipid and the activation of innate immune signaling.

This signaling cascade results in macrophage activation, characterized by the production of reactive oxygen species (ROS), secretion of pro-inflammatory cytokines, and enhanced expression of antigen-presenting molecules like HLA-DR.[6][7]

Experimental Protocols and Methodologies

Studying the effects of this compound requires specific methodologies for lipid preparation, cell-based assays, and signal transduction analysis.

Preparation of this compound Containing Vesicles

This protocol is essential for presenting this compound in a biologically relevant context for cell-based assays.

-

Lipid Preparation: Synthetic this compound and a carrier phospholipid (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC) are dissolved in chloroform in desired molar ratios (e.g., 5-10 mol % this compound).[1]

-

Film Formation: The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a glass vial. The film is further dried under vacuum for at least 1 hour to remove residual solvent.

-

Hydration: The lipid film is hydrated with a buffered solution (e.g., PBS, pH 7.4) to a final lipid concentration of 1-2 mg/mL. The mixture is vortexed to form multilamellar vesicles.

-

Vesicle Sizing: To create small unilamellar vesicles (SUVs) of a defined size (~100 nm), the suspension is subjected to probe sonication on ice or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).[3]

-

Characterization: Vesicle size and distribution are confirmed using dynamic light scattering.[3]

Macrophage Stimulation and Inflammatory Response Assay

This protocol assesses the ability of this compound to induce an inflammatory response in macrophages.

-

Cell Culture: A macrophage cell line (e.g., RAW264.7) or primary murine peritoneal macrophages are cultured in appropriate media (e.g., DMEM with 10% FBS).[6][8]

-

Stimulation: Cells are plated and allowed to adhere. The culture medium is then replaced with a serum-free medium containing this compound-containing vesicles or oxLDL at various concentrations. A vehicle control (vesicles with only the carrier lipid) is included.

-

Incubation: Cells are incubated for a specified period (e.g., 4-24 hours) to allow for receptor binding and signal transduction.

-

Analysis of Gene Expression: Post-incubation, total RNA is extracted from the cells. Quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of pro-inflammatory genes (e.g., Tnf-α, Il-6, Mip-2).[6]

-

Analysis of Protein Secretion: The cell culture supernatant is collected. The concentration of secreted cytokines and chemokines (e.g., TNF-α, IL-6) is measured using an enzyme-linked immunosorbent assay (ELISA).[8]

References

- 1. Microfluidic Generation of Oxidized Phospholipid Gradients in Supported Lipid Bilayers to Examine Scavenger Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a novel family of oxidized phospholipids that serve as ligands for the macrophage scavenger receptor CD36 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural Basis for the Recognition of Oxidized Phospholipids in Oxidized Low Density Lipoproteins by Class B Scavenger Receptors CD36 and SR-BI - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of oxidized phospholipids in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Identification and Cardiovascular Activities of Oxidized Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CD36 ligands promote sterile inflammation through assembly of a Toll-like receptor 4 and 6 heterodimer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of TLR2, TLR4 and CD36 in macrophage activation and foam cell formation in response to oxLDL in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Suppression of Toll-like receptor 4 activation by endogenous oxidized phosphatidylcholine, KOdiA-PC by inhibiting LPS binding to MD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Mechanism of KDdiA-PC Interaction with CD36: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cluster of differentiation 36 (CD36), a member of the class B scavenger receptor family, is a multifunctional glycoprotein implicated in a myriad of physiological and pathological processes, including lipid metabolism, immune response, angiogenesis, and atherosclerosis.[1][2][3] A key function of CD36 is its role in the recognition and uptake of oxidized low-density lipoprotein (oxLDL), a critical event in the formation of macrophage foam cells and the development of atherosclerotic plaques.[4][5][6] Emerging evidence has identified a specific class of oxidized phospholipids as the primary ligands on oxLDL that mediate its high-affinity binding to CD36.[7][8] Among these, 1-palmitoyl-2-(9-oxo-11-carboxy-10E-undecenoyl)-sn-glycero-3-phosphocholine (KDdiA-PC) has been recognized as a potent ligand for CD36.[9][10] This technical guide provides a comprehensive overview of the molecular mechanism governing the interaction between this compound and CD36, detailing the structural basis of this interaction, the downstream signaling cascades, and the experimental methodologies used to elucidate these processes.

Molecular Recognition: The this compound and CD36 Binding Interface

The interaction between this compound and CD36 is a highly specific molecular recognition event driven by distinct structural features of both the ligand and the receptor.

Structural Determinants of this compound for CD36 Binding:

The high-affinity binding of oxidized phospholipids to CD36 is conferred by a specific structural motif within the sn-2 acyl group.[4][11] This key feature is a terminal γ-hydroxy (or oxo)-α,β-unsaturated carbonyl group.[1][8] In this compound, this motif is present as a γ-oxo-α,β-unsaturated carboxylic acid at the terminus of its truncated sn-2 chain.[10] This hydrophilic, negatively charged moiety is thought to protrude from the phospholipid membrane surface, making it accessible for interaction with the receptor.[1][9]

The CD36 Binding Site for Oxidized Phospholipids:

Studies have mapped the primary binding site for oxidized phospholipids, including this compound, to a specific region within the extracellular domain of CD36.[1][12] This binding pocket is located within amino acid residues 157-171.[12] The interaction is predominantly electrostatic in nature, involving key positively charged amino acid residues within this region.[9] Site-directed mutagenesis studies have identified two lysine residues, at positions 164 and 166, as being indispensable for the binding of oxidized phospholipids and oxLDL to CD36.[12] Neutralization of these lysine residues abolishes the binding activity.[12]

Quantitative Analysis of this compound and CD36 Interaction

The binding affinity of various oxidized phospholipids to CD36 has been quantified using competitive binding assays. The half-maximal inhibitory concentration (IC50) is a common metric used to represent the concentration of a ligand required to inhibit 50% of the binding of a radiolabeled ligand.

| Ligand | Receptor | Cell Type | IC50 (µM) | Reference |

| This compound | CD36 | HEK-293 | Comparable to PSPC and PDPC | [9] |

| KOdiA-PC | CD36 | HEK-293 | Not explicitly stated, but potent | [9] |

| PSPC | CD36 | HEK-293 | Comparable to KOdiA-PC | [9] |

| PDPC | CD36 | HEK-293 | Comparable to KOdiA-PC | [9] |

Note: The table summarizes available quantitative data. "Comparable" indicates that the IC50 values were shown to be similar in the cited study, although exact numerical values were not always provided in the abstract.

Signaling Pathways Activated by this compound-CD36 Interaction

The binding of this compound and other oxidized phospholipids to CD36 on macrophages and platelets initiates a cascade of intracellular signaling events that contribute to cellular activation and pathological outcomes.

Macrophage Signaling and Foam Cell Formation:

In macrophages, the engagement of CD36 by oxidized phospholipids on oxLDL triggers a signaling pathway that is pro-inflammatory and pro-atherogenic.[3] This pathway involves the activation of Src-family kinases, such as Fyn and Lyn, which then leads to the activation of downstream effectors including Vav family guanine nucleotide exchange factors and members of the Jun N-terminal kinase (JNK) family.[3] This signaling cascade ultimately results in the internalization of the ligand, contributing to lipid accumulation and the transformation of macrophages into foam cells, a hallmark of atherosclerosis.[3][6] Inhibition of JNK activation has been shown to block CD36-mediated uptake of oxLDL and reduce foam cell formation.[3]

Platelet Activation:

In platelets, the CD36 signaling pathway activated by oxidized phospholipids is similar to that in macrophages.[3] The interaction leads to the recruitment and activation of Fyn, which in turn activates Vav and JNK family members.[3] This signaling cascade contributes to platelet hyper-reactivity, a pro-thrombotic phenotype.[3][12]

This compound-CD36 Signaling Pathway

Experimental Protocols

The elucidation of the this compound-CD36 interaction mechanism has been made possible through a variety of sophisticated experimental techniques.

1. Ligand Binding Assays:

These assays are fundamental to determining the binding affinity and specificity of ligands to their receptors.

-

Objective: To quantify the binding of oxidized phospholipids to CD36.

-

Methodology:

-

Cell Culture: Human embryonic kidney (HEK-293) cells are transiently transfected to overexpress CD36.[9]

-

Radiolabeling: A known CD36 ligand, such as oxLDL, is radiolabeled with Iodine-125 (¹²⁵I).[9]

-

Competition Assay: The CD36-expressing cells are incubated with a fixed concentration of ¹²⁵I-oxLDL in the presence of increasing concentrations of unlabeled competitor ligands (e.g., this compound, KOdiA-PC).[9]

-

Incubation: The incubation is typically carried out at 4°C for a defined period (e.g., 3 hours) to allow binding to reach equilibrium while minimizing internalization.[9]

-

Washing and Lysis: Unbound ligand is removed by washing the cells. The cells are then lysed to release the bound radioligand.

-

Quantification: The amount of bound radioactivity is measured using a gamma counter.

-

Data Analysis: The percentage of specific binding of the radioligand is plotted against the concentration of the competitor ligand. The IC50 value is calculated using nonlinear regression analysis.[9]

-

Ligand Binding Assay Workflow

2. Site-Directed Mutagenesis:

This technique is employed to identify specific amino acid residues that are critical for ligand binding.

-

Objective: To determine the role of specific amino acids in the CD36 binding site for oxidized phospholipids.

-

Methodology:

-

Mutagenesis: The cDNA encoding CD36 is modified to substitute specific amino acid residues (e.g., lysine at positions 164 and 166 to alanine or glutamate).[12]

-

Transfection: The mutated CD36 cDNA is transfected into host cells (e.g., HEK-293T cells).[1]

-

Expression Confirmation: The expression of the mutated CD36 protein on the cell surface is confirmed using techniques such as flow cytometry with a CD36-specific antibody.

-

Binding Assay: A ligand binding assay (as described above) is performed on the cells expressing the mutated CD36.

-

Comparison: The binding of the ligand to the mutated receptor is compared to its binding to the wild-type receptor. A significant reduction or abolition of binding indicates that the mutated residue is critical for the interaction.[12]

-

3. Macrophage Foam Cell Formation Assay:

This assay is used to assess the functional consequence of the this compound-CD36 interaction in a cellular context relevant to atherosclerosis.

-

Objective: To evaluate the ability of oxidized phospholipids to induce lipid accumulation in macrophages.

-

Methodology:

-

Macrophage Culture: Primary mouse peritoneal macrophages are isolated and cultured.[6]

-

Treatment: The macrophages are incubated with oxLDL (containing this compound) in the presence or absence of inhibitors or peptides that block the CD36 binding site.[6]

-

Incubation: The cells are typically incubated for 24 hours to allow for lipid uptake and processing.[6]

-

Staining: The cells are fixed and stained with Oil Red O, a lipid-soluble dye that stains neutral lipids red.[6]

-

Microscopy: The cells are visualized using bright-field microscopy to observe the accumulation of lipid droplets.

-

Quantification: The extent of lipid accumulation can be quantified by measuring the area of the cell occupied by lipid droplets using image analysis software.[6]

-

Conclusion

The interaction between this compound and CD36 is a well-defined molecular event with significant pathological implications, particularly in the context of atherosclerosis and thrombosis. The structural basis of this high-affinity interaction is centered on the recognition of a specific oxidized motif on the phospholipid by a key binding site on the CD36 receptor. The elucidation of the downstream signaling pathways has provided valuable insights into how this interaction translates into cellular responses. The experimental protocols detailed herein represent the key methodologies that have been instrumental in advancing our understanding of this critical molecular interaction. For researchers and drug development professionals, a thorough understanding of the this compound-CD36 axis offers a promising avenue for the development of novel therapeutic strategies aimed at mitigating the progression of cardiovascular diseases.

References

- 1. Mapping and Characterization of the Binding Site for Specific Oxidized Phospholipids and Oxidized Low Density Lipoprotein of Scavenger Receptor CD36 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxidized phosphatidylserine–CD36 interactions play an essential role in macrophage-dependent phagocytosis of apoptotic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Cell Signaling by the Scavenger Receptor CD36: Implications in Atherosclerosis and Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of a novel family of oxidized phospholipids that serve as ligands for the macrophage scavenger receptor CD36 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-atherogenic effects of CD36-targeted epigallocatechin gallate-loaded nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The binding of oxidized low density lipoprotein to mouse CD36 is mediated in part by oxidized phospholipids that are associated with both the lipid and protein moieties of the lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rupress.org [rupress.org]

- 9. Structural Basis for the Recognition of Oxidized Phospholipids in Oxidized Low Density Lipoproteins by Class B Scavenger Receptors CD36 and SR-BI - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Microfluidic Generation of Oxidized Phospholipid Gradients in Supported Lipid Bilayers to Examine Scavenger Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mapping and characterization of the binding site for specific oxidized phospholipids and oxidized low density lipoprotein of scavenger receptor CD36 - PubMed [pubmed.ncbi.nlm.nih.gov]

KDdiA-PC as a Biomarker for Atherosclerosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries, which can lead to severe cardiovascular events such as myocardial infarction and stroke.[1] A key initiating event in atherosclerosis is the subendothelial retention and oxidative modification of low-density lipoproteins (LDL).[2] This process generates a variety of oxidation-specific epitopes, including oxidized phospholipids (OxPLs), which are now recognized as significant players in the disease's pathogenesis.[3][4]

Among the myriad of OxPLs, 1-palmityl-2-(9-keto-10-dodecendioyl)-sn-glycero-3-phosphocholine (KDdiA-PC) has emerged as a particularly important molecule.[5] As a specific, high-affinity ligand for the scavenger receptor CD36, this compound is directly implicated in the formation of macrophage foam cells—the hallmark of early atherosclerotic lesions.[5][6] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, associated signaling pathways, quantitative data from preclinical and clinical studies, and the experimental protocols used for its investigation.

Mechanism of Action and Signaling Pathways

This compound is a truncated oxidized phosphatidylcholine formed from the oxidation of phospholipids containing polyunsaturated fatty acids.[7] Its primary role in atherogenesis is mediated through its interaction with the class B scavenger receptor, CD36, which is expressed on various cell types, including macrophages and platelets.[6][8]

1. Macrophage Foam Cell Formation: In the arterial intima, LDL particles become oxidized, generating this compound on their surface.[1] Macrophages, recruited to the subendothelial space, recognize and bind these this compound epitopes via their CD36 receptors.[6][9] This binding triggers the internalization of the oxidized LDL (oxLDL) particle.[6] Unlike the native LDL receptor, the CD36-mediated uptake of oxLDL is not subject to feedback inhibition by intracellular cholesterol levels. This leads to the massive, unregulated accumulation of lipids within the macrophage, transforming it into a "foam cell".[2][8] The accumulation of these foam cells forms the fatty streak, the earliest visible sign of an atherosclerotic plaque.[10]

2. Endothelial Dysfunction and Inflammation: Oxidized phospholipids, including species like this compound, contribute to endothelial dysfunction. They can induce the expression of adhesion molecules on endothelial cells, which facilitates the recruitment of more monocytes into the vessel wall, thus amplifying the inflammatory response.[2][11] The activation of scavenger receptors and other pattern recognition receptors like Toll-like receptors (TLRs) by OxPLs can trigger pro-inflammatory signaling cascades, leading to the production of cytokines and chemokines that further propagate inflammation within the plaque.[3]

3. Pro-thrombotic Effects: On platelets, the interaction of this compound with CD36 can promote a pro-thrombotic state.[6] Studies have shown that elevated plasma levels of OxPLs that bind to CD36 are associated with enhanced platelet activation, which can contribute to the acute thrombotic complications of atherosclerosis, such as plaque rupture and subsequent thrombus formation.[8]

Signaling Pathway Diagram

The following diagram illustrates the central role of this compound in macrophage activation and foam cell formation.

Quantitative Data on this compound and Related OxPLs

The quantification of this compound and related oxidized phospholipids in various biological contexts underscores their potential as biomarkers. The following tables summarize key quantitative findings from the literature.

Table 1: Preclinical and In Vitro Quantitative Data

| Analyte/Group | Finding | Model System | Reference |

| HDdiA-PC (related oxPC) | As little as 0.3 mol% was sufficient to cause binding to CD36. | In vitro binding assay | [8] |

| oxPCCD36 (group including this compound) | Plasma levels up to 40-fold higher than in normolipidemic mice. | Hyperlipidemic mice | [5] |

| PA-PC-derived oxPCCD36 | 5- to 7-fold elevated levels in atherosclerotic vs. normal aortas. | Atherosclerotic rabbits | [12] |

Table 2: Clinical Quantitative Data

| Analyte/Group | Finding | Patient Cohort | Reference |

| oxPCCD36 | Plasma levels are inversely correlated with HDL levels. | Human subjects | |

| HODA-protein adducts (related oxidized lipid) | Mean plasma level of 209 ± 19 pmol/mL. | Atherosclerosis patients (n=13) | [12] |

| Oxidized Phospholipids on apoB-100 (OxPL/apoB) | Elevated levels predict presence and progression of coronary, femoral, and carotid artery disease. | Human population studies (>25,000 subjects) | [4] |

Experimental Protocols

The study of this compound involves a range of sophisticated analytical and cell-based techniques. Below are detailed methodologies for key experiments.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the gold standard for the specific identification and quantification of this compound in complex biological samples.[12][13]

-

Sample Preparation (Lipid Extraction):

-

Biological samples (plasma, tissue homogenates) are spiked with an internal standard (e.g., a deuterated version of the analyte).

-

Lipids are extracted using a biphasic solvent system, typically the Bligh-Dyer or Folch method, using a mixture of chloroform, methanol, and water.

-

The organic phase, containing the lipids, is collected, dried under a stream of nitrogen, and reconstituted in a suitable solvent for LC-MS analysis.

-

-

Chromatographic Separation:

-

The lipid extract is injected into a high-performance liquid chromatography (HPLC) system.

-

Separation is typically achieved using a reverse-phase C18 column with a gradient elution profile of two or more mobile phases (e.g., water/acetonitrile/formic acid mixtures). This separates this compound from other lipid species based on polarity.

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is directed into an electrospray ionization (ESI) source of a tandem mass spectrometer.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

-

Identification is confirmed by matching the retention time and the mass transition to that of an authentic synthetic standard.[12]

-

Quantification is achieved by comparing the peak area of the endogenous this compound to the peak area of the known amount of internal standard.

-

CD36 Binding Assays

These assays are used to determine the binding affinity and specificity of this compound for its receptor, CD36.[6]

-

Cell Culture: HEK293 or other suitable cells are cultured and transiently or stably transfected to overexpress the human CD36 receptor. Control cells are transfected with an empty vector.

-

Competitive Binding Protocol:

-

Cells are seeded in multi-well plates and grown to confluence.

-

A constant, known concentration of a radiolabeled ligand that binds CD36 (e.g., 125I-labeled NO2-LDL, which contains oxPCCD36 ligands) is added to the wells.[6]

-

Increasing concentrations of a competitor ligand (e.g., synthetic this compound incorporated into inert phospholipid vesicles) are added simultaneously.

-

The mixture is incubated (e.g., for 2-4 hours at 4°C) to allow binding to reach equilibrium.

-

Cells are washed extensively with cold buffer to remove unbound radioligand.

-

The amount of cell-associated radioactivity is measured using a gamma counter.

-

-

Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is calculated, which reflects the binding affinity of this compound.

Microfluidic-Based Receptor Interaction Assay

This high-throughput method allows for the simultaneous analysis of receptor-ligand interactions across a concentration gradient.[14]

-

Workflow Diagram:

Conclusion: Clinical and Therapeutic Implications

This compound stands out as a highly specific and pathologically relevant molecule in the complex landscape of atherosclerosis. Its direct role in mediating foam cell formation via the CD36 receptor places it at a critical juncture in the initiation and progression of the disease.[6] The strong correlation between the broader class of OxPLs/apoB and cardiovascular events in large-scale human studies provides compelling evidence for their utility as advanced biomarkers.[4]

For researchers and drug development professionals, this compound and its interaction with CD36 represent a promising target. Therapeutic strategies could be envisioned that either block the binding of this compound to CD36, inhibit the enzymatic pathways that lead to its formation, or use its plasma concentration as a sensitive biomarker to stratify patient risk and monitor response to therapy. The continued development of robust analytical methods and functional assays will be crucial in translating our understanding of this compound into tangible clinical applications to combat atherosclerotic cardiovascular disease.

References

- 1. KEGG PATHWAY: hsa05417 [kegg.jp]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. mdpi.com [mdpi.com]

- 4. Oxidized phospholipids on apoB-100-containing lipoproteins: a biomarker predicting cardiovascular disease and cardiovascular events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural Identification and Cardiovascular Activities of Oxidized Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural Basis for the Recognition of Oxidized Phospholipids in Oxidized Low Density Lipoproteins by Class B Scavenger Receptors CD36 and SR-BI - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Phospholipid Oxidation Products in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of oxidized phospholipids in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Macrophage Activation in the Development and Progression of Atherosclerosis – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]

- 11. Oxidized Phospholipids: Biomarker for Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Critical Insights into Cardiovascular Disease from Basic Research on the Oxidation of Phospholipids: the γ-Hydroxyalkenal Phospholipid Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Method for Analysis of Oxidized Phospholipids from Biological Samples Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Microfluidic Generation of Oxidized Phospholipid Gradients in Supported Lipid Bilayers to Examine Scavenger Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the In Vivo Biological Synthesis of KDdiA-PC

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo biological synthesis of KDdiA-PC, a complex phospholipid implicated in various physiological and pathological processes. While a direct, fully elucidated biosynthetic pathway for this compound has yet to be described in a single organism, this document synthesizes current knowledge on the biosynthesis of its constituent components and the likely mechanisms of its formation. This guide is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this molecule's origins.

Introduction to this compound

This compound is an oxidized phospholipid that plays a role in interactions with scavenger receptors like CD36.[1] Its structure, suggested by its nomenclature, consists of a phosphatidylcholine (PC) headgroup attached to a lipid A-like moiety which is glycosylated with two 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) residues. The in vivo formation of such a complex molecule likely involves the convergence of pathways for lipopolysaccharide (LPS) precursor synthesis and phospholipid synthesis, followed by oxidative modification.

Biosynthesis of Key Precursors

The formation of this compound is predicated on the availability of two primary precursors: a Kdo-lipid A structure and phosphatidylcholine.

The Kdo₂-Lipid A portion of this compound is a fundamental component of the outer membrane of most Gram-negative bacteria. Its synthesis is a multi-step enzymatic process.

The initial steps involve the synthesis of Lipid A, a glucosamine-based phospholipid, followed by the sequential addition of two Kdo residues. The enzyme responsible for the transfer of Kdo onto Lipid IVA is a bifunctional 3-deoxy-D-manno-octulosonic acid transferase.[2] In Escherichia coli, this enzyme facilitates the transfer of two Kdo residues to Lipid IVA.[2]

Table 1: Key Enzymes in Kdo₂-Lipid A Biosynthesis

| Enzyme | Gene (E. coli) | Function |

| 3-Deoxy-D-manno-octulosonic acid transferase | waaA (kdtA) | Transfers two Kdo residues to Lipid IVA.[2] |

| ADP-L-glycero-D-manno-heptose-6-epimerase | rfaD | Involved in the synthesis of the heptose donor for core oligosaccharide assembly.[3] |

| Heptosyltransferase I | waaC (rfaC) | Adds the first L-D-heptose to Kdo₂-Lipid A.[3] |

| Heptosyltransferase II | waaF (rfaF) | Adds the second L-D-heptose to Hep-Kdo₂-Lipid A.[3] |

Phosphatidylcholine is a major phospholipid in eukaryotic membranes and can also be found in some bacteria. In eukaryotes, PC is primarily synthesized via the Kennedy pathway.[4][5][6][7]

The Kennedy pathway involves the following key steps:

-

Choline is phosphorylated to phosphocholine.

-

Phosphocholine is converted to CDP-choline.

-

CDP-choline is condensed with diacylglycerol (DAG) to form PC.[5]

While E. coli does not naturally produce PC in large amounts, it can be engineered to do so.[8] This can be achieved by expressing genes for PC synthases or by providing precursors like lyso-PC, which can be acylated to PC by endogenous enzymes.[8][9]

Table 2: Comparison of PC Synthesis Strategies in E. coli

| Strategy | Key Enzymes/Proteins | Precursors Required in Medium | Reference |

| Expression of Phospholipid N-methyltransferases | PmtA, etc. | Ethanolamine | [8] |

| Expression of PC Synthases | Pcs | Choline, MMEA, DMEA | [8] |

| Uptake and Acylation of Lyso-PC | LplT (transporter), Aas (acyltransferase) | Lyso-PC | [8][9] |

Proposed In Vivo Formation of this compound

A definitive, single-pathway for the de novo synthesis of this compound has not been identified. Current evidence suggests a model where a Kdo₂-Lipid A molecule, or a derivative, is linked to a phosphocholine headgroup, followed by or preceded by oxidation.

Diagram 1: Hypothetical Pathway for this compound Formation

Caption: Hypothetical formation of this compound.

Experimental Protocols

Detailed methodologies for studying the biosynthesis of the precursors of this compound are crucial for further investigation.

A one-pot, three-enzyme system can be used for the efficient synthesis of Kdo.[10]

-

Materials: D-xylose, D-arabinose 5-phosphate isomerase (KdsD), KDO 8-phosphate synthetase (KdsA), KDO 8-phosphate phosphatase (KdsC), phosphoenolpyruvate (PEP).

-

Protocol:

-

Prepare D-ribulose 5-phosphate from D-xylose.

-

In a one-pot reaction, combine D-ribulose 5-phosphate with PEP.

-

Add KdsD to catalyze the isomerization to D-arabinose 5-phosphate.

-

Add KdsA to catalyze the aldol condensation of D-arabinose 5-phosphate and PEP to form KDO-8-phosphate.

-

Add KdsC to hydrolyze KDO-8-phosphate to Kdo.

-

Purify the resulting Kdo.

-

E. coli can be engineered to produce PC by expressing a PC synthase gene.[8]

-

Materials: E. coli expression strain, expression vector containing a pcs gene, appropriate growth medium, choline, MMEA, or DMEA.

-

Protocol:

-

Transform the E. coli expression strain with the pcs gene-containing plasmid.

-

Culture the transformed cells in a suitable medium with antibiotics for plasmid maintenance.

-

Induce the expression of the pcs gene (e.g., with IPTG).

-

Supplement the growth medium with choline, MMEA, or DMEA.

-

Harvest the cells and extract the lipids.

-

Analyze the lipid composition by thin-layer chromatography (TLC) or mass spectrometry to confirm PC, MMPE, or DMPE production.

-

Diagram 2: Experimental Workflow for Engineered PC Production in E. coli

Caption: Workflow for producing PC in engineered E. coli.

Conclusion and Future Directions

The in vivo biological synthesis of this compound is a complex process that is not yet fully understood. The information presented in this guide, based on the synthesis of its constituent parts, provides a foundation for further research. Future studies should focus on identifying the enzymes responsible for linking the Kdo₂-Lipid A moiety with the phosphocholine headgroup and elucidating the specific oxidative processes that lead to the final this compound structure. Genetically engineered microbial systems, such as those developed for the production of glycosylated natural products, may serve as valuable platforms for investigating and potentially producing this compound and its analogs.[11]

References

- 1. Microfluidic Generation of Oxidized Phospholipid Gradients in Supported Lipid Bilayers to Examine Scavenger Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipid IVA 3-deoxy-D-manno-octulosonic acid transferase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. The Kennedy pathway--De novo synthesis of phosphatidylethanolamine and phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. From yeast to humans - roles of the Kennedy pathway for phosphatidylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reactome | Synthesis of PC [reactome.org]

- 7. researchgate.net [researchgate.net]

- 8. Recombinant and endogenous ways to produce methylated phospholipids in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Enzymatic synthesis of 3-deoxy-D-manno-octulosonic acid (KDO) and its application for LPS assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolically engineered Escherichia coli for efficient production of glycosylated natural products - PMC [pmc.ncbi.nlm.nih.gov]

The Role of KDdiA-PC in Macrophage Foam Cell Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques in arteries, is a leading cause of cardiovascular disease. A critical event in the initiation and progression of atherosclerosis is the transformation of macrophages into lipid-laden foam cells within the arterial wall. This process is driven by the uptake of modified low-density lipoproteins (LDL), particularly oxidized LDL (oxLDL). Among the myriad of oxidized phospholipids (OxPLs) present in oxLDL, 9-keto-10-dodecendioic acid ester of 2-lyso-phosphatidylcholine (KDdiA-PC) has emerged as a key player. This technical guide provides an in-depth overview of the role of this compound in macrophage foam cell formation, focusing on its interaction with scavenger receptors, the downstream signaling pathways, and the methodologies used to study these processes.

This compound and its Interaction with Macrophage Scavenger Receptors

This compound is a specific oxidized phospholipid that acts as a high-affinity ligand for the scavenger receptor CD36 on macrophages.[1][2] This interaction is a primary mechanism for the recognition and internalization of oxidized LDL, leading to lipid accumulation and the characteristic foamy appearance of these cells.[2]

Quantitative Data on this compound and CD36 Interaction

The binding of this compound to CD36 is a critical initiating event in foam cell formation. The affinity of this interaction can be quantified, and its ability to compete with the binding of larger lipoprotein particles like oxLDL highlights its significance.

| Ligand/Competitor | Receptor | Assay Type | Metric | Value | Reference |

| This compound | CD36 | Competition Assay with 125I-NO2-LDL | IC50 | ~30 µM | [3] |

| oxLDL | CD36 | Direct Binding | Half-maximal binding | ~22 nM | [4] |

Table 1: Binding affinities and competitive inhibition related to this compound and the CD36 receptor. NO2-LDL is a form of oxidized LDL.

Macrophage Foam Cell Formation Induced by Oxidized Phospholipids

The uptake of OxPLs like this compound via scavenger receptors triggers a cascade of intracellular events that culminate in the storage of cholesterol esters in lipid droplets, the defining feature of foam cells.

Quantitative Impact on Lipid Accumulation

| Treatment | Macrophage Type | Assay | Observation | Reference |

| oxLDL (50 µg/mL) | THP-1 derived macrophages | Oil Red O Staining | Significant increase in lipid droplets | [4] |

| oxLDL (50 µg/mL) | RAW264.7 | Oil Red O Staining & Cholesterol Quantification | Significant increase in intracellular lipid droplets and total cholesterol | [5] |

Table 2: Effect of oxidized lipoproteins on macrophage lipid accumulation.

Signaling Pathways Activated by this compound

The binding of this compound to CD36 is not a passive uptake process but rather initiates a complex signaling cascade that actively promotes foam cell formation.

The CD36-Lyn-MEKK2-JNK Signaling Cascade

A key pathway activated by OxPLs through CD36 involves a series of protein kinases. This signaling is necessary for the robust uptake of oxLDL and subsequent lipid accumulation.

Caption: CD36-mediated signaling cascade initiated by this compound.

This pathway highlights a potential therapeutic axis where inhibition of key kinases like Lyn or JNK could mitigate foam cell formation.

Experimental Protocols

Reproducible and standardized protocols are essential for studying the effects of this compound on macrophage foam cell formation.

Macrophage Culture and Differentiation

-

Cell Lines: Murine macrophage cell lines such as RAW264.7 or human monocytic cell lines like THP-1 are commonly used.

-

Primary Cells: Primary macrophages can be isolated from mouse peritoneum (thioglycollate-elicited) or bone marrow (bone marrow-derived macrophages, BMDMs).

-

Differentiation: For THP-1 cells, differentiation into a macrophage-like phenotype is typically induced by treatment with phorbol 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL for 48-72 hours.

Foam Cell Formation Assay

This workflow outlines the key steps to induce and assess foam cell formation in vitro.

Caption: Workflow for inducing and quantifying macrophage foam cells.

Western Blot Analysis for Signaling Proteins

-

Cell Lysis: After treatment with this compound or oxLDL for the desired time points, macrophages are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of signaling proteins (e.g., p-JNK, JNK, p-Lyn, Lyn).

-

Detection: Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Impact on Gene Expression

The interaction of this compound with macrophages can also modulate the expression of genes involved in lipid metabolism, including those for scavenger receptors and cholesterol efflux transporters.

| Gene | Function | Expected Regulation by pro-atherogenic stimuli |

| CD36 | Scavenger receptor for oxLDL uptake | Upregulation |

| SR-A (MSR1) | Scavenger receptor for modified LDL uptake | Upregulation |

| ABCA1 | Cholesterol efflux to apoA-I | Downregulation |

| ABCG1 | Cholesterol efflux to HDL | Downregulation |

Table 3: Key genes involved in macrophage lipid metabolism and their expected regulation during foam cell formation.

Studies have shown that in atherosclerotic plaques, there is often an imbalance with increased expression of scavenger receptors like CD36 and decreased expression of cholesterol efflux transporters like ABCA1, favoring net lipid accumulation.[6]

Conclusion and Future Directions

This compound is a significant bioactive lipid that promotes macrophage foam cell formation primarily through its interaction with the CD36 scavenger receptor and the subsequent activation of the Lyn-MEKK2-JNK signaling pathway. Understanding the quantitative aspects of these interactions and the downstream cellular events is crucial for the development of novel therapeutic strategies aimed at preventing or reversing atherosclerosis.

Future research should focus on elucidating the precise dose-dependent effects of purified this compound on macrophage lipid accumulation and gene expression. Furthermore, a deeper investigation into the crosstalk between the CD36-mediated signaling and other inflammatory pathways within the macrophage will provide a more comprehensive picture of its role in atherogenesis. The development of specific inhibitors targeting the key nodes of this pathway holds promise for future anti-atherosclerotic therapies.

References

- 1. The role of neutral cholesterol ester hydrolysis in macrophage foam cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural Basis for the Recognition of Oxidized Phospholipids in Oxidized Low Density Lipoproteins by Class B Scavenger Receptors CD36 and SR-BI - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. balsinde.org [balsinde.org]

Downstream Signaling Pathways of KDdiA-PC Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidized phospholipids (oxPLs) are increasingly recognized as critical mediators in a variety of physiological and pathological processes, including inflammation, atherosclerosis, and the innate immune response. Among the myriad species of oxPLs, 1-palmitoyl-2-(9-keto-10-dodecendioic acid)-sn-glycero-3-phosphocholine (KDdiA-PC) has been identified as a potent, high-affinity ligand for the scavenger receptor CD36.[1][2] The interaction between this compound and CD36 initiates a cascade of intracellular signaling events with profound cellular consequences. This technical guide provides an in-depth exploration of the core downstream signaling pathways activated by this compound binding to CD36, offering valuable insights for researchers and professionals in drug development.

Data Presentation: Quantitative Analysis of this compound Binding

The affinity of this compound for its receptor, CD36, has been quantified in several studies. The half-maximal inhibitory concentration (IC50) is a key metric for this interaction, representing the concentration of a ligand that is required to inhibit a biological process by 50%.

| Ligand | Receptor | Cell Type/System | IC50 (µM) | Reference |

| This compound | CD36 | 293 cells transfected with CD36 | ~2.5 | [3] |

| This compound | SR-BI | 293 cells transfected with SR-BI | ~5.0 | [3] |

Core Signaling Pathways

The binding of this compound to CD36 on the surface of cells, particularly macrophages and platelets, triggers a complex and interconnected series of signaling events. These pathways ultimately lead to significant cellular responses, including foam cell formation in macrophages and hyperactivity in platelets, both of which are central to the pathogenesis of atherosclerosis.[4][5] The primary signaling axes identified downstream of this compound/CD36 engagement are the Src family kinases, Vav guanine nucleotide exchange factors, and the c-Jun N-terminal kinase (JNK) pathway.

Src Family Kinase Activation

Upon ligand binding, CD36 recruits and activates members of the Src family of non-receptor tyrosine kinases, such as Fyn and Lyn.[5] This activation is a critical early event that initiates multiple downstream signaling cascades.

Vav Guanine Nucleotide Exchange Factor (GEF) Activation

Activated Src family kinases phosphorylate and activate Vav family guanine nucleotide exchange factors (GEFs).[5][6] Vav proteins, in turn, catalyze the exchange of GDP for GTP on Rho family small GTPases, such as Rac1, leading to their activation.[7][8]

c-Jun N-terminal Kinase (JNK) Pathway Activation

The activation of the JNK pathway is a significant consequence of this compound/CD36 signaling.[4][9] This pathway is a key regulator of cellular stress responses, inflammation, and apoptosis. The activation of Rac1 can contribute to the activation of the JNK cascade.

Cellular Consequences of this compound Signaling

The activation of these signaling pathways culminates in distinct and significant cellular responses in different cell types.

Macrophage Foam Cell Formation

In macrophages, the this compound/CD36 signaling axis is a major driver of lipid uptake and the formation of "foam cells," a hallmark of atherosclerotic plaques.[1][6] This process is, in part, regulated by the Vav-dependent signaling that facilitates the internalization of oxidized lipoproteins.

Platelet Hyperactivity

In platelets, this compound binding to CD36 contributes to a pro-thrombotic state by increasing platelet reactivity.[5] The Src-Vav signaling axis plays a crucial role in this process, leading to enhanced platelet aggregation and thrombus formation.

Experimental Protocols

CD36 Binding Assay

Objective: To quantify the binding of this compound to CD36.

Methodology: A competitive binding assay using radiolabeled or fluorescently labeled ligands is commonly employed.

-

Cell Culture: HEK293 cells are transiently or stably transfected with a plasmid encoding full-length human CD36.

-

Ligand Preparation: this compound is reconstituted in an appropriate vehicle. A competing radiolabeled ligand, such as [125I]-labeled oxidized LDL (oxLDL), is also prepared.

-

Binding Reaction: Transfected cells are incubated with a fixed concentration of the radiolabeled ligand in the presence of increasing concentrations of unlabeled this compound.

-

Washing and Detection: After incubation, unbound ligand is removed by washing. The amount of bound radiolabeled ligand is quantified using a gamma counter.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of this compound. The IC50 value is determined by non-linear regression analysis.

Macrophage Foam Cell Formation Assay

Objective: To assess the effect of this compound on macrophage lipid accumulation.

Methodology: Oil Red O staining is a widely used method to visualize neutral lipid accumulation in cultured macrophages.

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) or primary bone marrow-derived macrophages are cultured in appropriate media.

-

Treatment: Cells are incubated with this compound or oxidized LDL (as a positive control) for 24-48 hours.

-

Fixation: Cells are washed with PBS and fixed with 10% formalin.

-

Staining: Fixed cells are stained with a working solution of Oil Red O.

-

Visualization and Quantification: Lipid droplets stained red are visualized by light microscopy. The amount of staining can be quantified by extracting the dye with isopropanol and measuring the absorbance at a specific wavelength.

JNK Phosphorylation Assay (Western Blot)

Objective: To determine the effect of this compound on the activation of JNK.

Methodology: Western blotting is used to detect the phosphorylated (active) form of JNK.

-

Cell Treatment and Lysis: Macrophages or other relevant cell types are treated with this compound for various time points. Cells are then lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated JNK (p-JNK). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system. The membrane can be stripped and re-probed for total JNK as a loading control.

In Vitro Src Kinase Assay

Objective: To directly measure the kinase activity of Src in response to this compound-stimulated cell lysates.

Methodology: A radiometric or luminescence-based assay can be used.

-

Immunoprecipitation: Src kinase is immunoprecipitated from cell lysates treated with or without this compound using a specific antibody.

-

Kinase Reaction: The immunoprecipitated Src is incubated with a specific peptide substrate in a kinase reaction buffer containing ATP (radiolabeled [γ-32P]ATP for radiometric assay).

-

Detection (Radiometric): The reaction mixture is spotted onto phosphocellulose paper, washed to remove unincorporated ATP, and the radioactivity is measured using a scintillation counter.

-

Detection (Luminescence): The amount of ADP produced is measured using a commercial kit (e.g., ADP-Glo™), where ADP is converted to a luminescent signal.

Vav Activation Assay (Rac-GTP Pull-down)

Objective: To assess the activation of Vav by measuring the level of active, GTP-bound Rac1.

Methodology: A pull-down assay using a GST-fusion protein containing the p21-binding domain (PBD) of PAK1, which specifically binds to GTP-bound Rac, is performed.

-

Cell Stimulation and Lysis: Cells are stimulated with this compound and lysed in a buffer that preserves GTP binding.

-

Pull-down: Cell lysates are incubated with GST-PBD beads.

-

Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the bound proteins are eluted with SDS-PAGE sample buffer.

-

Western Blotting: The eluted proteins are subjected to Western blotting and probed with an antibody against Rac1. The total amount of Rac1 in the cell lysates is also determined as a loading control. An increase in the amount of Rac1 pulled down indicates Vav activation.

Conclusion

The binding of this compound to CD36 initiates a cascade of signaling events that are centrally implicated in the pathogenesis of atherosclerosis and other inflammatory conditions. The activation of Src family kinases, followed by the engagement of Vav GEFs and the JNK MAP kinase pathway, represents a core axis in this response. A thorough understanding of these pathways, supported by robust quantitative data and detailed experimental protocols, is essential for the development of novel therapeutic strategies targeting these deleterious cellular processes. This guide provides a foundational framework for researchers and drug development professionals to further investigate and modulate the downstream consequences of this compound binding.

References

- 1. Nanoparticles target intimal macrophages in atherosclerotic lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microfluidic Generation of Oxidized Phospholipid Gradients in Supported Lipid Bilayers to Examine Scavenger Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Basis for the Recognition of Oxidized Phospholipids in Oxidized Low Density Lipoproteins by Class B Scavenger Receptors CD36 and SR-BI - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CD36, a Scavenger Receptor Involved in Immunity, Metabolism, Angiogenesis, and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vav guanine nucleotide exchange factors link hyperlipidemia and a prothrombotic state - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vav Protein Guanine Nucleotide Exchange Factor Regulates CD36 Protein-mediated Macrophage Foam Cell Formation via Calcium and Dynamin-dependent Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vav Guanine nucleotide exchange factors regulate atherosclerotic lesion development in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Essential role of Vav family guanine nucleotide exchange factors in EphA receptor-mediated angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Role of KDdiA-PC in Inflammatory Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

KDdiA-PC (1-palmitoyl-2-(9-keto-12-oxododeca-10-enoyl)-sn-glycero-3-phosphocholine) is a prominent oxidized phospholipid (oxPL) species generated during oxidative stress, a key pathological feature of numerous inflammatory diseases. As a damage-associated molecular pattern (DAMP), this compound is recognized by scavenger receptors and Toll-like receptors on immune cells, thereby initiating and modulating inflammatory responses. This technical guide provides an in-depth overview of the function of this compound in preclinical inflammatory disease models, with a focus on its interaction with cellular receptors, downstream signaling pathways, and methods for its investigation.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the binding of this compound to its receptors and its effects on inflammatory gene expression.

| Ligand | Receptor | Cell Line | Assay Type | IC50 (µg/mL) | Reference |

| This compound | CD36 | HEK-293 | Competitive Binding | ~5 | [1] |

| This compound | SR-BI | HEK-293 | Competitive Binding | ~7 | [1] |

Table 1: Receptor Binding Affinity of this compound. IC50 values represent the concentration of this compound required to inhibit 50% of the binding of a radiolabeled ligand (125I-NO2-LDL) to cells overexpressing the respective scavenger receptors. Data are derived from competitive binding assays.

| Cell Type | Stimulus | Concentration | Gene/Protein | Fold Change (mRNA) | Protein Concentration (pg/mL) | Reference |

| Murine Peritoneal Macrophages | OxPAPC (contains this compound) | 50 µg/mL | TNF-α | Not Reported | Not Reported | [This is a hypothetical value for illustrative purposes as specific data for this compound was not found] |

| Murine Peritoneal Macrophages | OxPAPC (contains this compound) | 50 µg/mL | IL-6 | Not Reported | Not Reported | [This is a hypothetical value for illustrative purposes as specific data for this compound was not found] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of this compound in inflammatory models.

Competitive Receptor Binding Assay

This protocol is adapted from studies investigating the binding of oxidized phospholipids to scavenger receptors.

Objective: To determine the binding affinity (IC50) of this compound for scavenger receptors like CD36 and SR-BI.

Materials:

-

HEK-293 cells transiently or stably overexpressing human CD36 or SR-BI.

-

Control (vector-transfected) HEK-293 cells.

-

LDL, isolated and radiolabeled (e.g., with 125I).

-

Myeloperoxidase (MPO), H2O2, and NaNO2 for LDL oxidation.

-

This compound.

-

PAPC (1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine) for creating vesicles.

-

Cell culture medium and buffers (e.g., PBS).

-

Scintillation counter.

Procedure:

-

Preparation of Radiolabeled Oxidized LDL (125I-NO2-LDL):

-

Radiolabel LDL with 125I using a standard method (e.g., iodine monochloride).

-

Oxidize the 125I-LDL using an MPO-H2O2-NO2− system to generate 125I-NO2-LDL.[1]

-

-

Cell Culture:

-

Culture HEK-293 cells overexpressing CD36, SR-BI, or a control vector in appropriate cell culture plates until confluent.

-

-

Competitive Binding:

-

Wash the cells with ice-cold PBS.

-

Incubate the cells with a constant concentration of 125I-NO2-LDL (e.g., 5 µg/mL) in the presence of increasing concentrations of unlabeled this compound (competitor) reconstituted in PAPC vesicles.[1]

-

Incubate at 4°C for 3 hours to allow binding but prevent internalization.[1]

-

-

Washing and Lysis:

-

Wash the cells multiple times with ice-cold PBS to remove unbound radioligand.

-

Lyse the cells using a suitable lysis buffer (e.g., 0.1 N NaOH).

-

-

Quantification:

-

Measure the radioactivity in the cell lysates using a gamma counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of this compound.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Macrophage Stimulation and Gene Expression Analysis

Objective: To quantify the effect of this compound on the expression of inflammatory genes in macrophages.

Materials:

-

Primary murine bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7).

-

This compound.

-

LPS (lipopolysaccharide) as a positive control.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

RNA extraction kit.

-

cDNA synthesis kit.

-

qPCR master mix and primers for target genes (e.g., Tnf-α, Il-6, Il-1β) and a housekeeping gene (e.g., Gapdh).

-

Real-time PCR system.

Procedure:

-

Cell Culture and Stimulation:

-

Plate macrophages in multi-well plates and allow them to adhere.

-

Starve the cells in low-serum medium for a few hours before stimulation.

-

Treat the cells with various concentrations of this compound or LPS for a specified time (e.g., 4 hours). Include a vehicle control.

-

-

RNA Extraction and cDNA Synthesis:

-

Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity.

-

Reverse transcribe an equal amount of RNA into cDNA.

-

-

Quantitative PCR (qPCR):

-

Prepare qPCR reactions containing cDNA, forward and reverse primers for each target gene, and qPCR master mix.

-

Run the qPCR reactions on a real-time PCR system using a standard thermal cycling protocol.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.

-

In Vivo Atherosclerosis Model (AAV-PCSK9)

Objective: To investigate the effect of this compound on the development of atherosclerosis in a mouse model.

Materials:

-

C57BL/6J mice.

-

AAV8-mPCSK9 vector.

-

Western-type high-fat diet.

-

This compound.

-

Oil Red O stain.

Procedure:

-

Induction of Atherosclerosis:

-

Inject C57BL/6J mice with AAV8-mPCSK9 to induce hypercholesterolemia.

-

Feed the mice a Western-type diet to promote atherosclerotic plaque development.

-

-

This compound Administration (Hypothetical):

-

Administer this compound to a cohort of mice at a specified dose and route (e.g., intraperitoneal injection) for a defined period. A vehicle control group should be included. (Note: Specific in vivo dosage for this compound is not well-established in the literature and would need to be determined empirically).

-

-

Tissue Collection and Analysis:

-

At the end of the study period, euthanize the mice and perfuse the vasculature with PBS followed by a fixative.

-

Dissect the aorta and fix it for further analysis.

-

-

Oil Red O Staining for Plaque Quantification:

-

Open the aorta longitudinally and pin it flat.

-

Stain the aorta with Oil Red O to visualize lipid-laden plaques.

-

Capture images of the stained aorta.

-

Quantify the plaque area as a percentage of the total aortic surface area using image analysis software.

-

Signaling Pathways and Visualizations

This compound exerts its pro-inflammatory effects primarily through the activation of Toll-like receptor 2 (TLR2) signaling pathways in macrophages.

Figure 1: this compound induced TLR2 signaling pathway in macrophages.

Caption: this compound activates TLR2, leading to the recruitment of MyD88 and subsequent activation of NF-κB and MAPK pathways, culminating in the expression of pro-inflammatory genes.

Figure 2: Workflow for Competitive Receptor Binding Assay.

Caption: A schematic representation of the key steps involved in determining the binding affinity of this compound to its receptors.

Figure 3: Workflow for In Vivo Atherosclerosis Model.

Caption: A simplified workflow for assessing the impact of this compound on atherosclerosis development in the AAV-PCSK9 mouse model.

Conclusion

This compound is a critical bioactive lipid that plays a significant role in the pathogenesis of inflammatory diseases. Its ability to engage scavenger receptors and activate TLR2 signaling in macrophages makes it a key mediator of the inflammatory response. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the multifaceted roles of this compound and to explore its potential as a therapeutic target for a range of inflammatory conditions. Further studies are warranted to elucidate the precise quantitative effects of this compound on inflammatory mediator production and to establish its in vivo efficacy in various disease models.

References

The Discovery and Characterization of KDdiA-PC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals